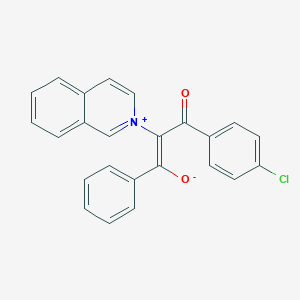
1-(4-Chlorophenyl)-2-(2-isoquinoliniumyl)-3-oxo-3-phenyl-1-propen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-(2-isoquinoliniumyl)-3-oxo-3-phenyl-1-propen-1-olate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-2-(2-isoquinoliniumyl)-3-oxo-3-phenyl-1-propen-1-olate involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and reduce the growth and proliferation of cancer cells. Additionally, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Chlorophenyl)-2-(2-isoquinoliniumyl)-3-oxo-3-phenyl-1-propen-1-olate in lab experiments is its high yield and purity. It is also relatively easy to synthesize and has been shown to have low toxicity. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several future directions for research related to 1-(4-Chlorophenyl)-2-(2-isoquinoliniumyl)-3-oxo-3-phenyl-1-propen-1-olate. One direction is to investigate its potential use in the treatment of other diseases such as cardiovascular disease and diabetes. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, further studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 1-(4-Chlorophenyl)-2-(2-isoquinoliniumyl)-3-oxo-3-phenyl-1-propen-1-olate involves the reaction of 4-chlorobenzaldehyde, isoquinoline, and benzyltriphenylphosphonium chloride in the presence of a base and a palladium catalyst. The reaction yields the desired product with high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2-(2-isoquinoliniumyl)-3-oxo-3-phenyl-1-propen-1-olate has shown potential therapeutic applications in various areas of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C24H16ClNO2 |
|---|---|
Molekulargewicht |
385.8 g/mol |
IUPAC-Name |
(E)-3-(4-chlorophenyl)-2-isoquinolin-2-ium-2-yl-3-oxo-1-phenylprop-1-en-1-olate |
InChI |
InChI=1S/C24H16ClNO2/c25-21-12-10-19(11-13-21)24(28)22(23(27)18-7-2-1-3-8-18)26-15-14-17-6-4-5-9-20(17)16-26/h1-16H |
InChI-Schlüssel |
RJQZZETUEWXOLB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C(/C(=O)C2=CC=C(C=C2)Cl)\[N+]3=CC4=CC=CC=C4C=C3)/[O-] |
SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=C(C=C2)Cl)[N+]3=CC4=CC=CC=C4C=C3)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=C(C=C2)Cl)[N+]3=CC4=CC=CC=C4C=C3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)

![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)

![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)




![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)

